![molecular formula C18H23N3O3 B5684732 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol](/img/structure/B5684732.png)
2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol
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Overview
Description
2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol is a chemical compound that has been synthesized and studied for its potential scientific research applications.
Mechanism of Action
The mechanism of action of 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol is not fully understood. However, it is believed that the compound binds to copper ions through the benzimidazole moiety. The spirocyclic moiety may also play a role in the binding and fluorescence properties of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol have not been extensively studied. However, the compound has been shown to be non-toxic to mammalian cells at concentrations up to 100 µM. This suggests that the compound may have potential as a fluorescent probe for in vitro and in vivo studies.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol is its selectivity for copper ions. This makes it a potential candidate for the detection of copper ions in biological systems. However, one of the limitations of the compound is its low fluorescence quantum yield. This may limit its sensitivity for detection in certain applications.
Future Directions
There are several future directions for research on 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the mechanism of action of the compound in more detail. This may involve structural studies to determine the binding site of the compound on copper ions. Additionally, the compound may be modified to improve its fluorescence properties and sensitivity for detection in biological systems. Finally, the compound may be tested in vivo to determine its potential as a fluorescent probe for imaging applications.
Conclusion
In conclusion, 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol is a chemical compound that has potential scientific research applications. Its selectivity for copper ions makes it a potential candidate for the detection of copper ions in biological systems. However, further research is needed to optimize the synthesis method, investigate the mechanism of action, and improve its fluorescence properties and sensitivity for detection.
Synthesis Methods
The synthesis of 2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol involves several steps. The first step is the reaction of 2-aminobenzimidazole with ethyl acetoacetate to form 2-ethyl-1H-benzimidazole-5-carboxylic acid ethyl ester. The second step involves the reaction of this intermediate with 7-chloro-2-oxaspiro[4.5]decane-1-carbonyl chloride to form the spirocyclic intermediate. The final step involves the reduction of the spirocyclic intermediate with sodium borohydride to form the desired product.
Scientific Research Applications
2-[5-(2-oxa-7-azaspiro[4.5]dec-7-ylcarbonyl)-1H-benzimidazol-1-yl]ethanol has been studied for its potential scientific research applications. One of the potential applications is as a fluorescent probe for the detection of metal ions. The compound has been shown to selectively bind to copper ions and emit fluorescence upon excitation. This property makes it a potential candidate for the detection of copper ions in biological systems.
properties
IUPAC Name |
[1-(2-hydroxyethyl)benzimidazol-5-yl]-(2-oxa-9-azaspiro[4.5]decan-9-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c22-8-7-21-13-19-15-10-14(2-3-16(15)21)17(23)20-6-1-4-18(11-20)5-9-24-12-18/h2-3,10,13,22H,1,4-9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBVCCCSDHXIRQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCOC2)CN(C1)C(=O)C3=CC4=C(C=C3)N(C=N4)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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